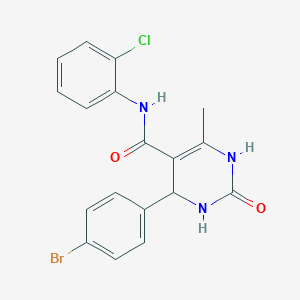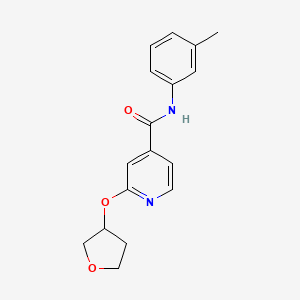
2-((tetrahydrofuran-3-yl)oxy)-N-(m-tolyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tetrahydrofuran-3-yl)oxy)-N-(m-tolyl)isonicotinamide is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Molecular Assembly
The ligand isonicotinamide, similar in structural relevance to the compound , has been utilized to form assemblies of dimetal (M2) building units through a combination of coordinate bonds and intermolecular hydrogen-bond interactions. These interactions facilitate the formation of polymeric networks observed in solid states, showcasing linear, zig-zag, and sinusoidal varieties based on the ligands and metal precursors involved. This highlights the compound's potential in creating complex molecular structures and its applicability in material science and coordination chemistry (Bera et al., 2003).
Supramolecular Chemistry
Isonicotinamide has been employed as a high-yielding supramolecular reagent in the synthesis of copper(II) complexes, leading to the creation of infinite 1-D chains through effective supramolecular synthesis. This approach underscores the potential of the compound for the development of inorganic–organic hybrid materials, offering a versatile tool for constructing highly ordered molecular architectures (Aakeröy et al., 2003).
Charge Density Studies
Research on polymorphic isonicotinamide-oxalic acid molecular complexes demonstrates strong O-H...N intermolecular hydrogen bonding, indicative of the compound's potential in forming robust molecular interactions. This provides a foundation for exploring charge distribution within molecular structures, offering insights into the electronic properties and reactivity of such compounds (Schmidtmann et al., 2009).
Organic Synthesis and Catalysis
The compound's structural resemblance to tetrahydrofuran derivatives underscores its potential in organic synthesis and catalysis. For instance, tetrahydrofuran is a privileged moiety in many organic compounds, and its activation has been explored in oxidative amination reactions mediated by visible light, offering a green route for N-substituted azoles. This emphasizes the compound's applicability in synthesizing bioactive molecules and pharmaceuticals, leveraging its reactivity for innovative chemical transformations (Zhang et al., 2017).
Biomass-Derived Solvents
2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, exemplifies the compound's relevance in environmentally benign synthesis strategies. It serves as an alternative solvent in organometallics, organocatalysis, and biotransformations, highlighting the potential of similar tetrahydrofuran derivatives in sustainable chemistry and industrial applications (Pace et al., 2012).
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-3-2-4-14(9-12)19-17(20)13-5-7-18-16(10-13)22-15-6-8-21-11-15/h2-5,7,9-10,15H,6,8,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYLROIMMLLROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-Chloro-2-(difluoromethyl)phenyl] acetate](/img/structure/B2609965.png)
![4-[[1-(3-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2609966.png)
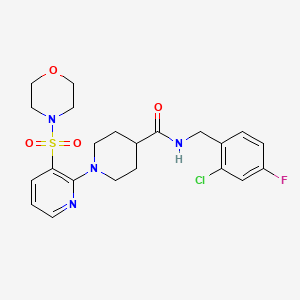
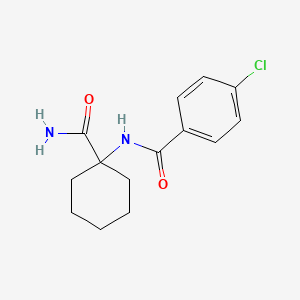
![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
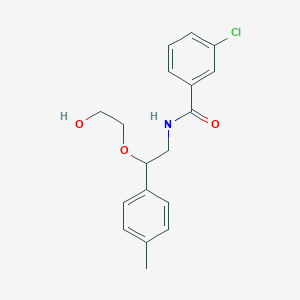
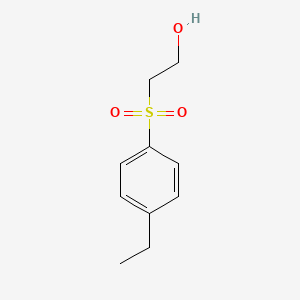
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide](/img/structure/B2609976.png)
![3-(3-Chlorophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2609982.png)
![5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B2609983.png)

![Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2609987.png)
